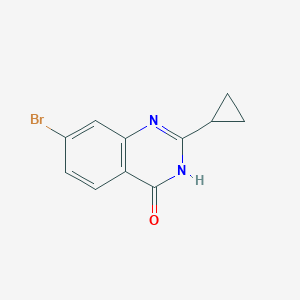
1-Propylpyridinium triflate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propylpyridinium triflate is an organic ionic liquid that belongs to the class of pyridinium-based ionic liquids. It is characterized by its unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. These properties make it a promising alternative to traditional organic solvents in various applications .
準備方法
Synthetic Routes and Reaction Conditions: 1-Propylpyridinium triflate can be synthesized through the reaction of 1-propylpyridine with trifluoromethanesulfonic acid. The reaction typically occurs under mild conditions, with the pyridine derivative being dissolved in an appropriate solvent, such as dichloromethane, and the acid being added slowly to the solution .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions: 1-Propylpyridinium triflate undergoes various chemical reactions, including:
Substitution Reactions: The triflate anion can be substituted with other nucleophiles, leading to the formation of different ionic liquids.
Oxidation and Reduction Reactions: The pyridinium cation can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides or alkoxides under mild conditions.
Oxidation and Reduction Reactions: May require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.
Major Products:
Substitution Reactions: Result in the formation of new ionic liquids with different anions.
Oxidation and Reduction Reactions: Lead to the formation of oxidized or reduced pyridinium derivatives.
科学的研究の応用
1-Propylpyridinium triflate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and catalyst in various organic reactions due to its unique properties.
Biology: Investigated for its potential use in biological systems, particularly in enzyme stabilization and protein folding studies.
Medicine: Explored for its potential as a drug delivery agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites, and in energy storage devices like batteries and supercapacitors
作用機序
The mechanism of action of 1-propylpyridinium triflate is primarily related to its ionic nature. The compound can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the stability and reactivity of other molecules, making it a versatile tool in both chemical and biological applications .
類似化合物との比較
1-Butylpyridinium Triflate: Similar in structure but with a longer alkyl chain, leading to different solubility and thermal properties.
1-Ethylpyridinium Triflate: Has a shorter alkyl chain, resulting in different physical and chemical properties.
1-Butylpyridinium Tetrafluoroborate: Shares the same cation but has a different anion, affecting its overall properties and applications.
Uniqueness: 1-Propylpyridinium triflate stands out due to its balanced properties, offering a good combination of thermal stability, solubility, and reactivity. This makes it a versatile compound suitable for a wide range of applications compared to its analogs .
特性
IUPAC Name |
1-propylpyridin-1-ium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.CHF3O3S/c1-2-6-9-7-4-3-5-8-9;2-1(3,4)8(5,6)7/h3-5,7-8H,2,6H2,1H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYSIEVEMSHIOS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane](/img/structure/B6299724.png)
![4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]naphthalene-2,7-disulfonic acid;hydrate](/img/structure/B6299726.png)










